2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
Brand Name: Vulcanchem
CAS No.: 1219200-12-0
VCID: VC20744839
InChI: InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23)
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid

CAS No.: 1219200-12-0

VCID: VC20744839

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid - 1219200-12-0

Description

2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid is an amino acid derivative characterized by a unique structure that incorporates a benzophenone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Molecular Characteristics

  • IUPAC Name: 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid

  • Molecular Formula: C17H16N2O4

  • Molecular Weight: 312.32 g/mol

  • CAS Number: 1219200-12-0

Synthetic Routes

The synthesis of 2-amino-3-(benzophenone-4-carboxamido)-propanoic acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. The process usually requires:

  • Base: Sodium hydroxide

  • Purification Techniques: Recrystallization or chromatography

Industrial Production

In industrial settings, the production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents to ensure high yield and purity while minimizing by-products.

Antibacterial Activity

Research indicates that this compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. The mechanism may involve interference with bacterial cell wall synthesis.

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Bacillus subtilis64 µg/mL

Antifungal Activity

The compound has shown promising antifungal activity against various fungi, particularly dermatophytes.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger32 µg/mL
Trichophyton rubrum16 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against human cancer cell lines, showing significant cytotoxic effects.

Table 3: Cytotoxicity Against Human Cancer Cell Lines

Cell LineIC50 (µM)
HT1080 (Fibrosarcoma)16.53 ± 1.67
A549 (Lung Cancer)17.6 ± 0.3
MCF-7 (Breast Cancer)20.1 ± 2.0

Mechanism of Action

  • Antibacterial Action: Disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

  • Antifungal Action: Impact on fungal cell membrane integrity or ergosterol synthesis.

  • Anticancer Action: Induction of apoptosis in cancer cells through activation of caspases or inhibition of survival signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy: Demonstrated significant antimicrobial activity against both Gram-positive bacteria and fungi.

  • Evaluation of Cytotoxic Effects: Revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner.

  • Mechanistic Insights: Investigations indicated interactions with specific cellular targets involved in metabolism and apoptosis.

CAS No. 1219200-12-0
Product Name 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid
Standard InChI InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23)
Standard InChIKey XJOKDNVTFDXBIJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N
Synonyms 3-[(4-Benzoylbenzoyl)amino]-D,L-alanine,
PubChem Compound 4306153
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator